3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzo[d]thiazolyl group, and an isoxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one-derived 1,2,3-triazole hybrids: These compounds share structural similarities and are studied for their cytotoxic and antibacterial activities.
1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine: This compound has a similar fluorobenzo[d]thiazolyl group and is used in various chemical and biological studies.
Uniqueness
Its unique structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-20(21(27-31-13)16-6-2-3-7-17(16)24)22(29)28(12-15-5-4-10-30-15)23-26-18-9-8-14(25)11-19(18)32-23/h2-3,6-9,11,15H,4-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGDBPIQOQRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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